![molecular formula C17H17ClN2O2 B253088 N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide](/img/structure/B253088.png)

N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

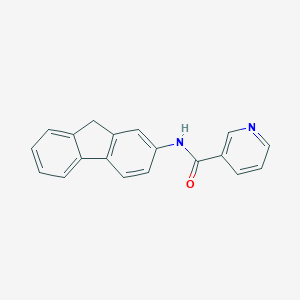

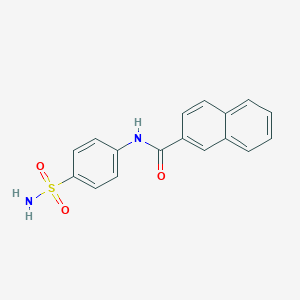

N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.

Scientific Research Applications

N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide has been shown to inhibit the activity of various kinases, including BTK, ITK, and TXK, which are involved in the signaling pathways of B cells and T cells. Therefore, N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide has potential applications in the treatment of B cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL), as well as T cell-mediated autoimmune diseases, such as rheumatoid arthritis (RA) and multiple sclerosis (MS).

Mechanism of Action

N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide selectively binds to the active site of BTK, ITK, and TXK, and inhibits their activity by preventing the phosphorylation of downstream signaling molecules. This leads to the suppression of B cell and T cell activation, proliferation, and survival, which are hallmarks of cancer and autoimmune diseases.

Biochemical and physiological effects:

In preclinical studies, N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide has been shown to induce apoptosis (programmed cell death) in CLL and NHL cells, and to inhibit the growth and metastasis of various types of cancer cells, such as breast cancer, lung cancer, and melanoma. In addition, N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide has been shown to reduce the production of inflammatory cytokines and chemokines in RA and MS models, and to ameliorate the clinical symptoms of these diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide is its high selectivity and potency for BTK, ITK, and TXK, which minimizes off-target effects and toxicity. Another advantage is its oral bioavailability and pharmacokinetic properties, which allow for convenient dosing and administration in animal studies. However, one limitation of N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide is its relatively short half-life and rapid clearance in vivo, which may require frequent dosing or formulation optimization.

Future Directions

There are several potential future directions for the research and development of N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide. First, clinical trials are needed to evaluate the safety and efficacy of N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide in humans, and to determine the optimal dosing regimen and patient population. Second, combination therapy with other targeted agents or immunotherapies may enhance the therapeutic effects of N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide and overcome resistance mechanisms. Third, further studies are needed to elucidate the downstream signaling pathways and cellular mechanisms of N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide, which may provide insights into the biology of cancer and autoimmune diseases. Fourth, the structural optimization and modification of N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide may lead to the discovery of more potent and selective inhibitors with improved pharmacological properties. Finally, the development of biomarkers and imaging techniques may facilitate the monitoring of N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide efficacy and response in patients.

Synthesis Methods

The synthesis of N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide involves the reaction of 3-chloro-4-(4-morpholinyl)aniline with benzoyl chloride in the presence of a base, followed by purification through column chromatography. This method has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited (WO2016037321A1).

properties

Product Name |

N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide |

|---|---|

Molecular Formula |

C17H17ClN2O2 |

Molecular Weight |

316.8 g/mol |

IUPAC Name |

N-(3-chloro-4-morpholin-4-ylphenyl)benzamide |

InChI |

InChI=1S/C17H17ClN2O2/c18-15-12-14(19-17(21)13-4-2-1-3-5-13)6-7-16(15)20-8-10-22-11-9-20/h1-7,12H,8-11H2,(H,19,21) |

InChI Key |

ODYIJGQNRKHZEZ-UHFFFAOYSA-N |

SMILES |

C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)Cl |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide](/img/structure/B253006.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B253030.png)

![4-chloro-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B253039.png)